6-nitro-1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine

Description

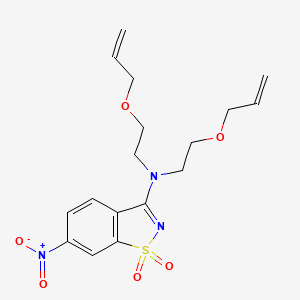

6-Nitro-1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine is a benzothiazole derivative characterized by a nitro group at the 6-position, a sulfone (1,1-dioxo) moiety, and two propenoxyethyl substituents on the amine group.

Properties

IUPAC Name |

6-nitro-1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6S/c1-3-9-25-11-7-19(8-12-26-10-4-2)17-15-6-5-14(20(21)22)13-16(15)27(23,24)18-17/h3-6,13H,1-2,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBDQVJGFWGVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCN(CCOCC=C)C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387198 | |

| Record name | 6-nitro-1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6060-01-1 | |

| Record name | 6-nitro-1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 6-nitro-1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 6-nitro-1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine can be represented by the following formula:

Key Structural Features

- Nitro Group : The presence of a nitro group is often associated with increased biological activity.

- Dioxo Functionality : This feature may enhance the compound's reactivity and interaction with biological targets.

- Benzothiazole Core : Known for its pharmacological properties, this core structure is significant in various bioactive compounds.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds often exhibit significant antimicrobial properties. In vitro studies have shown that 6-nitro-1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine demonstrates notable activity against various bacterial strains.

Table 1: Antimicrobial Activity of 6-nitro-1,1-dioxo-N,N-bis(2-prop-2-enoxyethyl)-1,2-benzothiazol-3-amine

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 500 µg/mL |

| Candida albicans | 125 µg/mL |

| Pseudomonas aeruginosa | 300 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of cellular functions in target microorganisms. The nitro group may participate in redox reactions leading to the generation of reactive oxygen species (ROS), which can damage cellular components.

Study 1: Antibacterial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the antibacterial efficacy of several benzothiazole derivatives, including our compound of interest. The study utilized a broth microdilution method to determine MIC values against clinical isolates.

Findings :

- The compound exhibited strong activity against Gram-positive bacteria.

- Notably effective against methicillin-resistant Staphylococcus aureus (MRSA).

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of the compound. Utilizing standard antifungal susceptibility testing methods, it was found that:

Results :

- Effective against various Candida species.

- Showed synergistic effects when combined with conventional antifungal agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three benzothiazole-based analogues:

Key Observations:

Nitro vs.

Propenoxyethyl Side Chains: Unlike the benzamide or isopropyl substituents in , the propenoxyethyl groups enable crosslinking or polymerization, suggesting utility in material science or controlled-release drug formulations.

Sulfone Moieties: All benzothiazole derivatives (target compound, ) feature a sulfone group, which improves metabolic stability and solubility compared to non-sulfonated analogs .

Pharmacological and Industrial Potential

- Medicinal Chemistry: While the benzodioxol derivative shows anti-cancer activity, the nitro-propenoxyethyl combination in the target compound may offer dual functionality (therapeutic activity + material compatibility).

- Industrial Applications: The propenoxyethyl groups position this compound as a candidate for synthesizing functionalized polymers or coatings, unlike the triazole derivative in , which is optimized for drug delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.